molecular formula C16H13FN4O2S B2753315 1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide CAS No. 941931-07-3

1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide

Cat. No. B2753315
CAS RN: 941931-07-3
M. Wt: 344.36
InChI Key: WGOORHUFGGRUDW-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13FN4O2S and its molecular weight is 344.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Biological Activities

  • Research on hybrid molecules containing thiadiazole and other heterocyclic moieties, such as penicillanic acid or cephalosporanic acid derivatives, highlights the antimicrobial, antilipase, and antiurease activities of such compounds. This suggests potential applications in developing new antibiotics or treatments for conditions involving lipase and urease enzymes (Başoğlu, Ulker, Karaoglu, & Demirbas, 2013).

Anticancer Research

  • Compounds structurally related to the query molecule, especially those incorporating substituted phenyl groups and heterocyclic rings, have been explored for their potential as anticancer agents. For instance, aurora kinase inhibitors and apoptosis inducers based on similar structural motifs have been investigated for their ability to treat cancer through modulating cellular signaling pathways and inducing programmed cell death (ヘンリー,ジェームズ, 2006).

Neuropharmacological Applications

  • Compounds targeting orexin receptors, which are implicated in feeding behaviors, arousal, stress response, and substance abuse, are of interest for treating eating disorders and possibly other compulsive behaviors. This suggests potential neuropharmacological applications for molecules with similar functionalities, especially in modulating receptor-mediated pathways (Piccoli et al., 2012).

Material Science and Fluorescence Studies

  • Research into carbon dots and related fluorescent materials, particularly those incorporating heterocyclic and fluorophenyl groups, suggests potential applications in material science, sensor development, and bioimaging technologies. The high fluorescence quantum yield and the role of organic fluorophores in such structures indicate the relevance of exploring similar compounds for developing new fluorescent materials (Shi et al., 2016).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-19-20-16(24-10)18-15(23)12-6-7-14(22)21(9-12)8-11-4-2-3-5-13(11)17/h2-7,9H,8H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOORHUFGGRUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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